4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione
Description
Chroman Ring Stereochemistry
- The chroman ring (benzopyran moiety) contains three stereogenic centers at positions 2, 3, and 4. The 3-position bears the N-propylamino group, whose spatial orientation (R/S configuration) critically influences receptor binding.
- In the 5-methoxychroman substructure, the methoxy group at position 5 adopts an equatorial orientation, minimizing steric hindrance with the adjacent dihydropyran oxygen.
Spiro System Conformation
- The 8-azaspiro[4.5]decane-7,9-dione core exists in a rigid chair-boat conformation, with the cyclopentane ring in a boat form and the cyclohexane ring in a chair configuration. This rigidity orients the dione groups perpendicular to the spiro plane, creating a chiral environment.
- Nitrogen at the spiro center introduces pyramidal inversion barriers (~25 kcal/mol), stabilizing specific conformers that optimize interactions with hydrophobic receptor pockets.
Impact on Bioactivity :
- Molecular dynamics simulations suggest that the (S)-enantiomer at the chroman C3 position exhibits 10-fold higher 5-HT₁A binding affinity than the (R)-form due to better complementarity with the receptor’s hydrophobic cleft.
- The spiro system’s restricted rotation prevents free interconversion between conformers, ensuring selective engagement with G-protein-coupled receptor subtypes.
Structure
3D Structure of Parent
Properties
CAS No. |
143413-68-7 |
|---|---|
Molecular Formula |
C26H39ClN2O4 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C26H38N2O4.ClH/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26;/h8-10,20H,3-7,11-19H2,1-2H3;1H |
InChI Key |
QYFHCFNBYQZGKW-UHFFFAOYSA-N |
SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Isomeric SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)[C@H]3CC4=C(C=CC=C4OC)OC3.Cl |
Canonical SMILES |
CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-(S)-N-(4-((5-methoxy-3-chromanyl)propylamino)butyl)-1,1-cyclopentanediacetimide (+)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride (-)-4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 4-(N-(5-methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione 4-N-(5-methoxychromane-3-yl) N-propylaminobutyl-8-azapiro 4,5-decane-7,9-dione hydrochloride 8-(4-(N-(5-methoxychroman-3-yl)-N-propyl)aminobutyl)-8-azaspiro(4,5)decane-7,9-dione alnespirone S 20244 S 20499 S 20500 S-20244 S-20499 S-20500 S20244 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methoxychroman-3-amine
The chroman derivative serves as the foundational building block. The amine functionality at position 3 is introduced via reductive amination or nitration followed by reduction.
Procedure:
- Nitration: 5-Methoxychroman-3-ol is treated with nitric acid in acetic anhydride at 0–5°C to yield 3-nitro-5-methoxychroman.
- Reduction: Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 5-methoxychroman-3-amine.
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Nitration | HNO₃, Ac₂O, 0–5°C | 78% | 92% |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 85% | 95% |
Alkylation with 1,4-Dibromobutane
The amine undergoes sequential alkylation to install the N-propylamino-butyl chain.
Procedure:
- First Alkylation (Propylation):
- 5-Methoxychroman-3-amine reacts with 1-bromopropane in dichloromethane using K₂CO₃ as a base at 40°C for 12 hours.
- Product: N-(5-Methoxychroman-3-yl)-N-propylamine.
- Second Alkylation (Butylation):
Key Data:
| Step | Reagents/Conditions | Yield | Selectivity |
|---|---|---|---|
| Propylation | 1-Bromopropane, K₂CO₃, CH₂Cl₂ | 83% | >99% |
| Butylation | 1,4-Dibromobutane, NaH, DMF | 68% | 94% |
Spirocyclization with 8-Azaspiro[4.5]decane-7,9-dione
The final step involves coupling the bromobutane intermediate with the spirocyclic core.
Procedure:
- Nucleophilic Substitution:
- 4-Bromo-N-(5-Methoxychroman-3-yl)-N-propylaminobutane reacts with 8H-8-azaspiro[4.5]decane-7,9-dione in n-butanol under reflux (120°C) for 2 hours.
- Triethylamine (3 eq) is added to scavenge HBr.
- Workup:
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 2 hours |
| Temperature | 120°C |
| Yield | 81.6% |
| Melting Point | 102–103°C |
Optimization and Process Variations
Solvent and Base Selection
The patent highlights critical optimizations:
- Solvent Polar Effects: Polar solvents (e.g., DMF, n-butanol) enhance reaction rates by reducing solvation of the nucleophilic amine.
- Base Influence: NaH or K₂CO₃ improves alkylation efficiency compared to weaker bases like triethylamine.
Comparative Table:
| Solvent | Base | Reaction Time | Yield |
|---|---|---|---|
| DMF | NaH | 6 hours | 68% |
| CH₂Cl₂ | K₂CO₃ | 12 hours | 60% |
| n-Butanol | Et₃N | 2 hours | 81.6% |
Temperature Control
Lower temperatures (10–20°C) during butylation minimize side reactions such as over-alkylation or elimination.
Analytical Characterization
Spectroscopic Data:
- ¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, 1H, chroman-H), 4.20 (m, 1H, CH-N), 3.80 (s, 3H, OCH₃), 2.90–2.60 (m, 8H, spiro-H and butyl-H).
- MS (ESI): m/z 443.3 [M+H]⁺ (calc. 442.6).
Purity:
- HPLC: 98.5% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation
- Stereochemical Control: Racemization at the chroman-3 position is minimized by using anhydrous conditions and low temperatures.
- Byproduct Formation: Excess 1,4-dibromobutane leads to di-alkylated byproducts; stoichiometric control and incremental reagent addition address this.
Chemical Reactions Analysis
Types of Reactions: S 20499 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize S 20499.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate
Major Products Formed: The major products formed from these reactions include various derivatives of S 20499 with altered functional groups, which may exhibit different pharmacological activities .
Scientific Research Applications
Key Mechanisms:
- Serotonin Reuptake Inhibition : The ability to inhibit serotonin reuptake can lead to increased serotonin levels in the synaptic cleft, which is beneficial in treating depression and anxiety disorders.
- Receptor Agonism : By acting as an agonist at the 5-HT1A receptor, the compound may help modulate mood and anxiety levels.
Therapeutic Applications
The therapeutic potential of this compound extends across several psychiatric conditions:
- Depression : As a serotonin reuptake inhibitor, it may alleviate symptoms of major depressive disorder by enhancing serotonergic neurotransmission.
- Anxiety Disorders : Its action on 5-HT1A receptors could provide anxiolytic effects, making it suitable for generalized anxiety disorder and panic disorder.
- Post-Traumatic Stress Disorder (PTSD) : Given its mechanisms, it may also be effective in managing PTSD symptoms by stabilizing mood and reducing anxiety.
Case Studies and Research Findings
Research into this compound has yielded promising results. Below are notable findings from various studies:
Mechanism of Action
S 20499 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 1A receptor. This activation leads to the inhibition of adenylate cyclase activity, resulting in decreased levels of cyclic adenosine monophosphate. The compound also modulates the release of neurotransmitters such as serotonin and dopamine, which play a crucial role in mood regulation .
Comparison with Similar Compounds
Buspirone
- Structure : Buspirone (8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4,5]decane-7,9-dione) shares the 8-azaspiro[4,5]decane-7,9-dione core but replaces the methoxychroman group with a pyrimidinylpiperazine moiety .
- Pharmacology : A partial 5-HT1A agonist and anxiolytic, buspirone exhibits lower potency than (±)-S 20243. In the elevated plus-maze test, buspirone shows a minimum effective dose (MED) of 3.0 mg/kg (po), compared to 0.1 mg/kg for newer analogues .
BMY 7378
- Structure : BMY 7378 (8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4,5]decane-7,9-dione) retains the azaspirodecane-dione core but includes a piperazinyl-ethyl substituent .
- Pharmacology: Unlike (±)-S 20244, BMY 7378 is an α1-adrenoceptor antagonist (pKi = 8.7 in rabbit prostate) and a 5-HT1A receptor partial agonist .
WAY-100635
- Structure : WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide) lacks the azaspirodecane-dione core but shares a methoxyphenyl-piperazine group .
- Pharmacology : A selective 5-HT1A antagonist, it reverses the electrophysiological effects of (±)-S 20244 .
Pharmacological Data Comparison
Key Structural Differences and Implications
Methoxychroman vs. Pyrimidinylpiperazine : The methoxychroman group in (±)-S 20244 enhances 5-HT1A selectivity and potency compared to buspirone’s pyrimidinylpiperazine .
Spiro Core Modifications: BMY 7378’s piperazinyl-ethyl side chain shifts activity toward α1-adrenoceptors, illustrating how substituent positioning alters receptor specificity .
Enantiomeric Effects : The 10-fold higher potency of (+)-S 20499 over (−)-S 20500 underscores the importance of stereochemistry in 5-HT1A agonism .
Biological Activity
The compound 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro(4,5)decane-7,9-dione represents a novel class of organic compounds with significant biological activity, particularly in the realm of neuropharmacology. Its structure combines a spirocyclic framework with a methoxychroman moiety, which is believed to enhance its pharmacological profile. This article delves into the biological activity of this compound, focusing on its interactions with serotonin receptors, particularly the 5-HT1A receptor, and its potential therapeutic applications.
The molecular formula of the compound is , and it features a complex structure that contributes to its unique biological properties. The synthesis involves several key steps that incorporate various chemical reactions to yield the final product.
Synthesis Overview
The synthesis of the compound can be summarized as follows:
- Starting Materials : Identification of suitable precursors such as 8-azaspiro[4,5]decane derivatives.
- Reactions : Key reactions include alkylation and condensation processes that introduce the methoxychroman and propylamino groups.
- Purification : The final product is purified through chromatographic techniques to ensure high purity for biological testing.
Interaction with Serotonin Receptors
The primary biological activity of This compound is its interaction with serotonin receptors, specifically the 5-HT1A receptor . Research indicates that this compound acts as an agonist at these receptors, which plays a crucial role in modulating serotonergic neurotransmission.
- Agonistic Activity : The compound enhances serotonergic signaling by binding to and activating 5-HT1A receptors.
- Anxiolytic Effects : Preclinical studies have demonstrated that compounds with similar structures exhibit anxiolytic properties, suggesting potential use in treating anxiety disorders .
Case Studies and Research Findings
Several studies have been conducted to assess the efficacy of this compound:
- Animal Models : In vivo studies using rodent models have shown significant reductions in anxiety-like behaviors when administered doses of the compound comparable to established anxiolytics like buspirone.
- Comparative Studies : Comparative analysis with structurally similar compounds (e.g., buspirone and alnespirone) indicates enhanced receptor selectivity due to the unique methoxychroman moiety .
Summary of Biological Activity
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C26H39ClN2O | Agonist at 5-HT1A receptors; anxiolytic potential |
| Buspirone | C21H31N5O2 | Anxiolytic agent acting on 5-HT1A receptors |
| Alnespirone | C26H39ClN2O | Similar structure; potential anxiolytic effects |
The unique methoxychroman moiety distinguishes this compound from others by potentially enhancing receptor selectivity and pharmacological efficacy compared to simpler analogs like buspirone and 8-Azaspiro[4,5]decane derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(N-(5-Methoxychroman-3-yl)-N-propylamino)butyl-8-azaspiro[4.5]decane-7,9-dione, and how can reaction intermediates be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of 5-methoxychroman-3-amine derivatives with spirocyclic ketones. Key intermediates, such as 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione (CAS 21098-11-3), are synthesized via nucleophilic substitution reactions . Optimization focuses on controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios to minimize side products like bis-azaspiro derivatives (e.g., 8,8'-(butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione)) . Intermediate purity (>95%) is confirmed via HPLC with UV detection at 255 nm .
Q. How is structural characterization of this compound performed, and which spectroscopic techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the spirocyclic core and substituent positions. For example, NMR resolves the carbonyl signals at δ 162–167 ppm for the 7,9-dione groups . Infrared (IR) spectroscopy identifies key functional groups, such as C=O stretches at 1720–1740 cm . High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., CHNO requires m/z 385.2121) .
Q. What analytical methods are recommended for assessing purity and stability during storage?
- Methodological Answer : Reverse-phase HPLC with UV/Vis detection (λ = 255 nm) is standard for purity assessment, with mobile phases like acetonitrile/water (70:30) and C18 columns . Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and pH conditions (2–9) should be conducted, monitoring degradation products via LC-MS. Impurities such as hydrolyzed dione derivatives are common under acidic conditions .
Advanced Research Questions
Q. How can computational modeling guide the understanding of this compound’s pharmacological targets, such as 5-HT receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to serotonin receptors (5-HT/5-HT). The azaspiro[4.5]decane-7,9-dione scaffold mimics tryptamine pharmacophores, while the 5-methoxychroman moiety enhances lipophilicity for blood-brain barrier penetration . Free energy perturbation (FEP) calculations refine binding poses, correlating with in vitro receptor assays (IC values < 100 nM) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Discrepancies often arise from metabolic instability or species-specific receptor expression. For example, in vivo studies in rodents may show reduced efficacy due to rapid hepatic clearance of the propylamino side chain. Solutions include:
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., N-dealkylation products) .
- Species-specific receptor cloning : Transfected cell lines (e.g., HEK-293T with human 5-HT receptors) standardize target validation .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for neurological targets (e.g., Alzheimer’s vs. Parkinson’s disease)?
- Methodological Answer : Systematic SAR modifications include:
- Spirocycle substitution : Replacing the 8-azaspiro[4.5]decane-7,9-dione with 7-oxa-9-aza variants alters steric hindrance, improving dopamine D receptor binding .
- Side-chain modulation : Lengthening the butyl linker to pentyl enhances NMDA receptor antagonism (IC = 50 nM) but reduces 5-HT affinity . Parallel screening against β-amyloid aggregation assays (Thioflavin T fluorescence) prioritizes anti-Alzheimer’s candidates .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure forms of this compound?
- Methodological Answer : The chiral 5-methoxychroman-3-yl group necessitates asymmetric synthesis. Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
